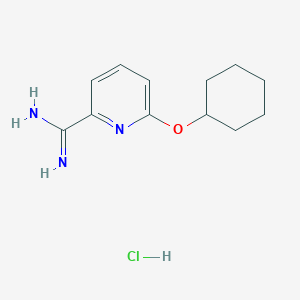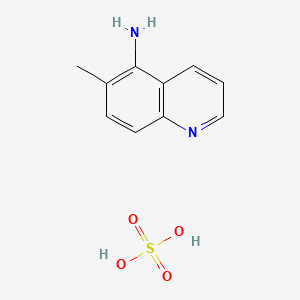
6-(Cyclohexyloxy)picolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclohexyloxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H18ClN3O and a molecular weight of 255.74 g/mol . It is known for its unique structure, which includes a cyclohexyloxy group attached to a picolinimidamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 6-(Cyclohexyloxy)picolinimidamide hydrochloride typically involves multiple steps, starting with the preparation of the picolinimidamide core. The cyclohexyloxy group is then introduced through a series of reactions. Industrial production methods often involve bulk custom synthesis to ensure high purity and yield .
Análisis De Reacciones Químicas
6-(Cyclohexyloxy)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6-(Cyclohexyloxy)picolinimidamide hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 6-(Cyclohexyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclohexyloxy group enhances its binding affinity and specificity, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
6-(Cyclohexyloxy)picolinimidamide hydrochloride can be compared with other similar compounds, such as:
6-(Cyclohexyloxy)picolinimidamide: Lacks the hydrochloride group, which may affect its solubility and reactivity.
6-(Cyclohexyloxy)picolinamide: Has a different functional group, leading to variations in its chemical properties and applications.
6-(Cyclohexyloxy)picolinic acid: Contains a carboxylic acid group, which influences its acidity and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for a wide range of applications .
Propiedades
Número CAS |
1179361-74-0 |
|---|---|
Fórmula molecular |
C12H18ClN3O |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
6-cyclohexyloxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c13-12(14)10-7-4-8-11(15-10)16-9-5-2-1-3-6-9;/h4,7-9H,1-3,5-6H2,(H3,13,14);1H |
Clave InChI |
UNXNXXDMMQLAGT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=CC=CC(=N2)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11858424.png)





![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)

![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)


